molecular formula C27H32N6O B5370817 (E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

(E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Cat. No.: B5370817
M. Wt: 456.6 g/mol
InChI Key: MSIBLVZAJQCATK-WUKNDPDISA-N
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Description

(E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core linked to a pyrazole moiety through a propenamide bridge, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

(E)-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O/c1-5-31(6-2)18-19-32-25-15-11-10-14-24(25)28-27(32)29-26(34)17-16-23-20(3)30-33(21(23)4)22-12-8-7-9-13-22/h7-17H,5-6,18-19H2,1-4H3,(H,28,29,34)/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIBLVZAJQCATK-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C=CC3=C(N(N=C3C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)/C=C/C3=C(N(N=C3C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the benzimidazole core using diethylaminoethyl chloride in the presence of a base like potassium carbonate.

    Synthesis of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-diketone.

    Coupling of Benzimidazole and Pyrazole Units: The final step involves the formation of the propenamide bridge by reacting the benzimidazole derivative with the pyrazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

(E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its unique structure.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with molecular targets such as DNA and proteins. The benzimidazole core can intercalate into DNA, disrupting its function, while the pyrazole moiety can interact with proteins, inhibiting their activity. These interactions can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
  • **(E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-IMIDAZOL-4-YL)-2-PROPENAMIDE

Uniqueness

(E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific combination of benzimidazole and pyrazole moieties, which confer distinct chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications.

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